molecular formula C11H18ClN7O B073338 5-(Ethylpropyl)amiloride CAS No. 1154-41-2

5-(Ethylpropyl)amiloride

Cat. No. B073338
CAS RN: 1154-41-2
M. Wt: 299.76 g/mol
InChI Key: WYAYDTRSINAXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylpropyl)amiloride is a chemical compound that belongs to the amiloride class of drugs. It is a potent inhibitor of the epithelial sodium channel (ENaC), which plays a crucial role in regulating sodium reabsorption in the kidney. This compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cystic fibrosis, and heart failure.

Mechanism Of Action

The mechanism of action of 5-(Ethylpropyl)amiloride involves its ability to inhibit the 5-(Ethylpropyl)amiloride in the kidney. This channel plays a crucial role in regulating sodium reabsorption in the kidney, which is important for maintaining fluid balance in the body. By blocking this channel, 5-(Ethylpropyl)amiloride reduces sodium reabsorption in the kidney, leading to increased sodium excretion and a reduction in blood pressure.

Biochemical And Physiological Effects

5-(Ethylpropyl)amiloride has several biochemical and physiological effects. It reduces sodium reabsorption in the kidney, leading to increased sodium excretion and a reduction in blood pressure. This compound also improves cardiac function in heart failure patients by reducing sodium retention in the body. In addition, 5-(Ethylpropyl)amiloride has been shown to improve lung function in cystic fibrosis patients by reducing mucus secretion and improving airway hydration.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(Ethylpropyl)amiloride in lab experiments include its potent inhibition of the 5-(Ethylpropyl)amiloride, which allows for precise control of sodium reabsorption in the kidney. This compound also has a well-established synthesis method, making it readily available for research purposes. However, the limitations of using 5-(Ethylpropyl)amiloride in lab experiments include its potential toxicity and the need for careful monitoring of dosage and administration.

Future Directions

There are several future directions for research on 5-(Ethylpropyl)amiloride. One potential area of study is its use in combination with other drugs for the treatment of hypertension, heart failure, and cystic fibrosis. Another area of research is the development of more potent and selective inhibitors of the 5-(Ethylpropyl)amiloride. Additionally, research is needed to determine the long-term safety and efficacy of 5-(Ethylpropyl)amiloride in humans.

Synthesis Methods

The synthesis of 5-(Ethylpropyl)amiloride involves several steps, including the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with ethyl propyl ketone and subsequent reduction with sodium borohydride. The final product is obtained by treating the resulting compound with acetic anhydride and acetic acid.

Scientific Research Applications

5-(Ethylpropyl)amiloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing blood pressure in hypertensive patients by blocking the 5-(Ethylpropyl)amiloride in the kidney. This compound has also been studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. In addition, 5-(Ethylpropyl)amiloride has been shown to improve cardiac function in heart failure patients by reducing sodium retention in the body.

properties

CAS RN

1154-41-2

Product Name

5-(Ethylpropyl)amiloride

Molecular Formula

C11H18ClN7O

Molecular Weight

299.76 g/mol

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propyl)amino]pyrazine-2-carboxamide

InChI

InChI=1S/C11H18ClN7O/c1-3-5-19(4-2)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h3-5H2,1-2H3,(H2,13,17)(H4,14,15,18,20)

InChI Key

WYAYDTRSINAXJM-UHFFFAOYSA-N

SMILES

CCCN(CC)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Canonical SMILES

CCCN(CC)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Other CAS RN

1154-41-2

synonyms

5-(ethylpropyl)amiloride
5-ethylpropylamiloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.